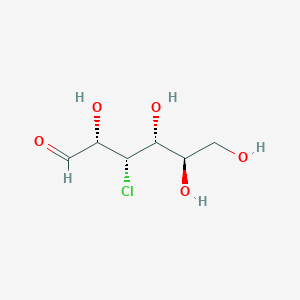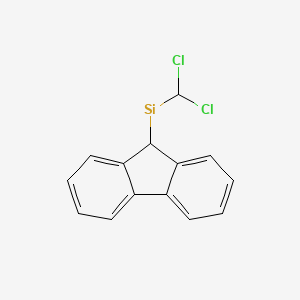
CID 57199672
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Fluorene, 9-(dichloromethylsilyl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dichloromethylsilyl group attached to the 9th position of the fluorene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-(dichloromethylsilyl)- typically involves the reaction of 9H-fluorene with dichloromethylsilane in the presence of a catalyst. One common method is as follows:
Starting Materials: 9H-fluorene and dichloromethylsilane.
Catalyst: A Lewis acid such as boron trifluoride etherate (BF3·OEt2).
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours.
Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 9H-Fluorene, 9-(dichloromethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques.
化学反応の分析
Types of Reactions
9H-Fluorene, 9-(dichloromethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9H-fluorenone derivatives.
Reduction: Reduction reactions can convert the dichloromethylsilyl group to other functional groups.
Substitution: The dichloromethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: 9H-fluorenone derivatives.
Reduction: Various reduced forms of the original compound, depending on the reducing agent used.
Substitution: A wide range of substituted fluorenes, depending on the nucleophile used.
科学的研究の応用
9H-Fluorene, 9-(dichloromethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 9H-Fluorene, 9-(dichloromethylsilyl)- involves its interaction with various molecular targets. The dichloromethylsilyl group can undergo hydrolysis to release reactive intermediates that can interact with biological molecules. These interactions can lead to changes in the structure and function of proteins, nucleic acids, and other biomolecules, thereby exerting its effects.
類似化合物との比較
Similar Compounds
9,9-Dichloro-9H-fluorene: Similar in structure but lacks the silyl group.
9-Bromofluorene: Contains a bromine atom instead of the dichloromethylsilyl group.
9-Fluorenone: An oxidized form of fluorene with a carbonyl group at the 9th position.
Uniqueness
9H-Fluorene, 9-(dichloromethylsilyl)- is unique due to the presence of the dichloromethylsilyl group, which imparts distinct chemical reactivity and potential applications. This group allows for further functionalization and modification, making it a versatile compound in synthetic chemistry and material science.
特性
分子式 |
C14H10Cl2Si |
|---|---|
分子量 |
277.2 g/mol |
InChI |
InChI=1S/C14H10Cl2Si/c15-14(16)17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H |
InChIキー |
RDAZHTVNWGBKDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Si]C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



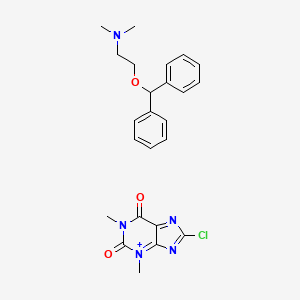

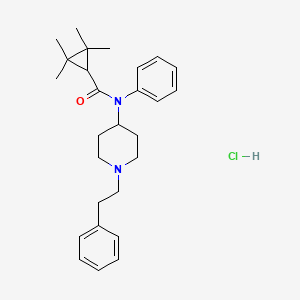
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)



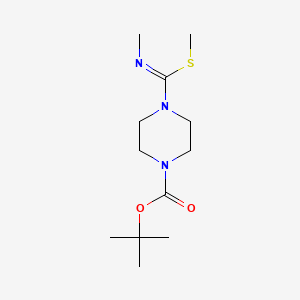
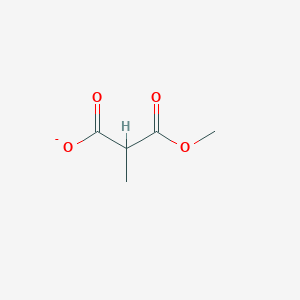
![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)

![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
